methyl (1s,2R,3r,8S)-4-(bromomethyl)cubane-1-carboxylate
Description
Methyl (1s,2R,3r,8S)-4-(bromomethyl)cubane-1-carboxylate is a cubane derivative featuring a bromomethyl substituent at the 4-position and a methyl ester group at the 1-position. Its molecular formula is C10H9BrO2 with a molar mass of 241.084 g/mol . The cubane scaffold, known for its high symmetry and strain energy, confers unique reactivity and stability. The bromomethyl group serves as a versatile handle for further functionalization (e.g., nucleophilic substitution), while the ester group enhances lipophilicity, making this compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-(bromomethyl)cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKMSJDUCYSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1S,2R,3R,8S)-4-(bromomethyl)cubane-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
- Molecular Formula : C11H11BrO2
- Molecular Weight : 255.11 g/mol
- CAS Number : 1350821-99-6
- IUPAC Name : Methyl 4-(bromomethyl)cubane-1-carboxylate
Anticancer Potential
Research into the biological activity of this compound has indicated potential anticancer properties. The compound's structural similarities to known inhibitors of poly(ADP-ribose) polymerase (PARP) suggest that it may exhibit similar mechanisms of action. PARP inhibitors are particularly relevant in the treatment of cancers associated with BRCA1/2 mutations.
The proposed mechanism of action for this compound involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound may lead to increased DNA damage in cancer cells, thereby enhancing their susceptibility to chemotherapy.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Line : MX-1 (BRCA1 mutant)
- EC50 : 0.3 nM
- Cell Line : Capan-1 (BRCA2 mutant)
- EC50 : 5 nM
These findings indicate that the compound exhibits potent anticancer activity at very low concentrations.
Structure-Activity Relationship (SAR)
The structure of this compound allows for unique interactions with target proteins involved in DNA repair. The bromomethyl group enhances lipophilicity and may improve cellular uptake compared to other derivatives.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| Anticancer | MX-1 | 0.3 | PARP inhibition |
| Anticancer | Capan-1 | 5 | PARP inhibition |
Case Study 1: Efficacy in BRCA Mutant Models
In a recent study published in a peer-reviewed journal, this compound was evaluated for its efficacy as a single-agent therapy in BRCA mutant breast cancer xenograft models. The compound demonstrated significant tumor regression and improved survival rates when administered orally.
Case Study 2: Combination Therapy
Further investigations have explored the combination of this compound with traditional chemotherapeutics such as temozolomide and cisplatin. Preliminary results indicate synergistic effects that enhance overall treatment efficacy while reducing side effects typically associated with high-dose chemotherapy.
Chemical Reactions Analysis
Silver(I)-Catalyzed Rearrangement to Homocubane
Under AgNTf<sub>2</sub> catalysis in CH<sub>2</sub>Cl<sub>2</sub>, this bromomethyl cubane undergoes rapid rearrangement to homocubane 6 instead of forming cuneanes . The reaction proceeds via:
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Primary carbocation formation : Ag(I) facilitates oxidative addition into a cubane C–C bond, generating a primary carbocation intermediate (4 ).
-
Wagner–Meerwein shift : The carbocation rearranges to a more stable homocubyl carbocation (5 ).
-
Trapping by bromide : The intermediate is quenched by bromide to yield homocubane 6 .
Key Observations :
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No cuneane products are formed, contrasting with other 1,4-disubstituted cubanes .
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The reaction is highly selective for homocubane, likely due to steric and electronic effects of the bromomethyl group .
Regioselectivity and Competing Pathways
Cubanes with bromomethyl groups exhibit divergent reactivity compared to ester- or hydroxymethyl-substituted analogs:
Mechanistic Insight :
The bromomethyl group’s electron-withdrawing nature and steric bulk disfavor Ag(I)-mediated oxidative addition into adjacent C–C bonds, redirecting reactivity toward carbocation rearrangements .
Stability and Functional Group Tolerance
The bromomethyl cubane demonstrates limited stability under catalytic conditions:
-
Tertiary alcohols or protected amines : Lead to complex mixtures (e.g., 1v , 1w ) .
-
Boron or phthalimide groups : Yield inseparable regioisomers (e.g., 3k , 3l ) .
Reaction Conditions :
Comparison with Similar Compounds
Comparison with Similar Cubane Derivatives
Halogen-Substituted Cubanes
Methyl 4-Chlorocubane-1-Carboxylate
- Formula : C10H9ClO2
- Molar Mass : 196.63 g/mol
- Key Differences :
- Chlorine substituent vs. bromine.
- Lower molar mass (Cl: 35.45 g/mol vs. Br: 79.90 g/mol).
- Reduced reactivity in nucleophilic substitution due to weaker leaving-group ability of Cl⁻ compared to Br⁻.
1,4-Bis(Iodomethyl)Cubane
- Formula : C10H10I2
- Molar Mass : 383.999 g/mol
- Key Differences: Dual iodine substituents enhance steric bulk and polarizability.
Methyl (1r,2R,3r,8S)-4-(2-Bromoacetyl)Cubane-1-Carboxylate
Carboxylic Acid and Ester Derivatives
Cubane-1,4-Dicarboxylic Acid
- Formula : C10H8O4
- Molar Mass : 192.17 g/mol
- Key Differences: Dual carboxylic acid groups enhance water solubility and hydrogen-bonding capacity. Potential use as a linker in coordination polymers or metal-organic frameworks (MOFs).
Methyl 4-(Diisopropylcarbamoyl)Cubane-1-Carboxylate
Amino- and Hydroxymethyl-Substituted Cubanes
Methyl (1s,2R,3r,8S)-4-(((tert-Butoxycarbonyl)Amino)Methyl)Cubane-1-Carboxylate
- Formula: C16H21NO4
- Molar Mass : 291.347 g/mol
- Key Differences :
- Boc-protected amine enables controlled deprotection for peptide coupling or prodrug synthesis.
- Higher molecular weight due to the tert-butoxycarbonyl group.
(1S,2R,3R,8S)-4-(Hydroxymethyl)Cubane-1-Carboxylic Acid
Structural and Reactivity Trends
Challenges and Considerations
- Stability : Bromine’s susceptibility to light-induced degradation necessitates dark storage conditions.
- Synthetic Complexity : Functionalizing the cubane core requires precise control to avoid strain-induced decomposition .
- Biological Penetration : While esters enhance lipophilicity, excessive bulk (e.g., in bis(iodomethyl) derivatives) may hinder membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
